molecular formula C19H20FNO2 B2392722 2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034529-63-8

2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2392722
CAS No.: 2034529-63-8
M. Wt: 313.372
InChI Key: GNTIUOFTKJJXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound that features a fluorophenyl group and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.

    Indene Derivative Synthesis: The indene moiety can be synthesized through cyclization reactions, often involving Friedel-Crafts alkylation.

    Coupling Reactions: The final step usually involves coupling the fluorophenyl intermediate with the indene derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indene moieties.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be explored for its interactions with biological macromolecules, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, its structural features might make it a candidate for developing new pharmaceuticals, particularly if it shows activity against specific biological targets.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can significantly influence its chemical reactivity and biological activity, often enhancing its stability and binding affinity compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-19(11-15-4-2-3-5-16(15)12-19)13-21-18(22)10-14-6-8-17(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTIUOFTKJJXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.